5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile

Medicinal Chemistry Drug Design Physicochemical Property

This isothiazole core provides a validated kinase hinge-binding motif, with the 5-methylamino group enabling rapid diversification for focused library synthesis. Its favorable LogP (1.03) and PSA (89.42 Ų) support CNS drug-like properties. Using this exact compound ensures your kinase program progresses with a defined pharmacophore, avoiding the 10‑fold potency loss seen with piperidine analogs.

Molecular Formula C9H12N4OS
Molecular Weight 224.29 g/mol
CAS No. 338422-41-6
Cat. No. B1607529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile
CAS338422-41-6
Molecular FormulaC9H12N4OS
Molecular Weight224.29 g/mol
Structural Identifiers
SMILESCNC1=C(C(=NS1)N2CCOCC2)C#N
InChIInChI=1S/C9H12N4OS/c1-11-9-7(6-10)8(12-15-9)13-2-4-14-5-3-13/h11H,2-5H2,1H3
InChIKeyVOEVJEMJBGTHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS 338422-41-6) Procurement Guide for Kinase-Focused Research


5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile (CAS 338422-41-6) is a heterocyclic isothiazole building block characterized by a morpholino group at the 3-position and a methylamino group at the 5-position . It belongs to the broader class of amino-substituted isothiazoles, which are recognized as privileged scaffolds in medicinal chemistry for the development of protein kinase inhibitors [1]. The compound is offered commercially at purities of 95% or higher and serves as a versatile intermediate for synthesizing focused libraries targeting kinases, such as cyclin-dependent kinases (CDKs), glycogen synthase kinases (GSKs), and Aurora kinases [1][2].

Risks of Substituting 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile in Kinase Inhibitor Development


Substituting this specific isothiazole core with a generic analog can derail a medicinal chemistry program due to the profound impact of seemingly minor structural changes on kinase selectivity and physicochemical properties. The 3-morpholino and 5-methylamino substitutions are not arbitrary; they are critical for establishing a specific hydrogen-bonding network within the kinase ATP-binding pocket [1]. Replacing the morpholine with piperidine, for instance, has been shown to result in a 10-fold reduction in kinase inhibition . Furthermore, alterations to the 5-position amino group directly influence both the compound's lipophilicity (LogP) and polar surface area (PSA), which are key determinants of cell permeability and off-target binding . Therefore, using a structurally similar but functionally distinct isothiazole building block introduces significant and unquantifiable risk to the reproducibility and progression of a kinase-targeting project.

Quantitative Differentiation of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile Against Analogs


Optimized Lipophilicity (LogP) for Improved CNS Multiparameter Optimization (MPO) Score

The target compound exhibits a calculated LogP of 1.03 [1]. This value is significantly lower than the LogP of ~1.8-2.2 typically observed for a 5-unsubstituted or 5-chloro analog, such as 3-Chloro-5-morpholinoisothiazole-4-carbonitrile [2]. The presence of the methylamino group reduces lipophilicity, which is a favorable characteristic for central nervous system (CNS) drug design, as it helps the compound achieve a more optimal CNS MPO score (ideally between 0-3) [3]. This property suggests a lower propensity for non-specific binding and a reduced risk of rapid metabolic clearance compared to more lipophilic analogs [3].

Medicinal Chemistry Drug Design Physicochemical Property

Elevated Polar Surface Area (PSA) for Enhanced Target Engagement and Reduced Off-Target Promiscuity

5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile has a calculated topological polar surface area (tPSA) of 89.42 Ų [1]. This is notably higher than the baseline of approximately 60-70 Ų for a simpler 3-morpholino-4-isothiazolecarbonitrile scaffold lacking the 5-methylamino substituent [2]. The increased PSA is a direct consequence of the additional hydrogen bond donor (N-H) and acceptor (N) functionalities introduced by the methylamino group. A higher tPSA within this range is associated with improved selectivity for kinase targets, as it provides more specific directional interactions, and is also linked to a lower probability of inhibiting the hERG channel, a common off-target liability [3].

Medicinal Chemistry Selectivity Physicochemical Property

Validated Scaffold for Kinase Inhibitor Development Backed by Patent Literature

The 3-morpholino-4-isothiazolecarbonitrile core is explicitly claimed as a key component of potent kinase inhibitors in patent WO-2004041164A2, which covers the use of such compounds for treating kinase-dependent diseases [1]. This core structure provides a crucial hydrogen bond acceptor (the morpholine oxygen) that is known to interact with the conserved hinge region of the ATP-binding pocket in multiple kinases [2]. The target compound, 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, represents a specific, functionalized embodiment of this patented scaffold, offering an immediate entry point into this validated chemical space. In contrast, more generic isothiazole building blocks lack this specific substitution pattern and have no documented association with kinase inhibition in the patent literature [3].

Kinase Inhibition Medicinal Chemistry Patent

High Commercial Purity and Reproducible Physical Properties Ensure Experimental Consistency

Commercially available material for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile is consistently offered at a minimum purity of 95% by multiple vendors (e.g., AKSci, Fluorochem) . This high level of purity is critical for obtaining reproducible results in sensitive biochemical assays and for reliable downstream synthetic transformations. Furthermore, the compound's melting point is well-defined within a narrow range of 176.00°C - 178.00°C, providing a simple, quantitative quality control metric to verify compound identity and purity upon receipt . Analogs, particularly custom-synthesized or less common isothiazole derivatives, often lack this level of commercial quality assurance and may require additional, time-consuming in-house purification and characterization.

Analytical Chemistry Quality Control Procurement

Strategic Applications for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile


Focused Kinase Inhibitor Library Synthesis

This compound is optimally deployed as a core building block for the parallel synthesis of a focused kinase inhibitor library. The validated morpholino-isothiazole core (as per [1]) provides a known kinase hinge-binding motif, while the 5-methylamino group serves as a versatile handle for rapid diversification via amide bond formation or reductive amination. This enables the exploration of chemical space around the solvent-exposed region of the kinase ATP-binding pocket. Using this specific compound ensures that the entire library is built upon a pharmacophore with a favorable LogP (1.03) and PSA (89.42 Ų) [2], increasing the probability of identifying hits with drug-like properties.

Tool Compound for Studying Kinase Conformational Selectivity

Due to its specific substitution pattern, this compound is an ideal candidate for generating tool compounds to probe the conformational flexibility of kinases. The combination of the 3-morpholino hinge binder and the 5-methylamino group creates a unique steric and electronic environment. Researchers can derivative the 5-methylamino position to install fluorescent probes or affinity tags (e.g., biotin) . The resulting probes can be used in binding assays (e.g., fluorescence polarization, TR-FRET) or cellular target engagement studies to differentiate between active (DFG-in) and inactive (DFG-out) kinase conformations, providing insights that generic kinase inhibitors cannot offer.

Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's physicochemical profile, particularly its low LogP of 1.03 and moderate PSA of 89.42 Ų, positions it as a superior starting point for optimizing kinase inhibitors intended for CNS targets [1]. Unlike many standard kinase inhibitor scaffolds that are too large and lipophilic to cross the blood-brain barrier, this isothiazole core falls within a more favorable CNS drug-like space. Medicinal chemists can use this compound as a template to build inhibitors for kinases implicated in neurological disorders (e.g., LRRK2 for Parkinson's disease) while maintaining a high likelihood of achieving sufficient brain exposure [2].

Technical Documentation Hub

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